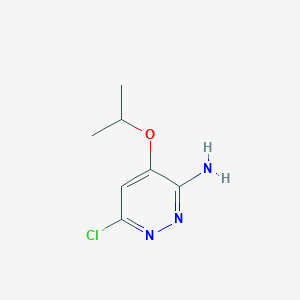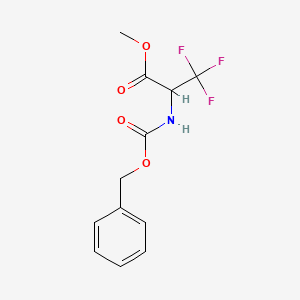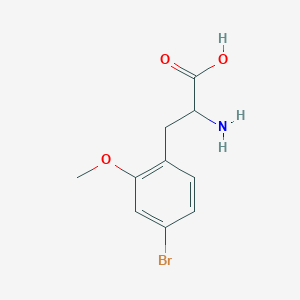
2-Amino-3-(4-bromo-2-methoxyphenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(4-bromo-2-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a bromine-substituted aromatic ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-(4-bromo-2-methoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the bromination of 2-methoxyphenylalanine, followed by the protection of the amino group and subsequent deprotection steps. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and safety. The use of automated systems for the protection and deprotection steps can also streamline the process, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-amino-3-(4-bromo-2-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products:
Oxidation: Formation of 2-amino-3-(4-hydroxy-2-methoxyphenyl)propanoic acid.
Reduction: Formation of 2-amino-3-(2-methoxyphenyl)propanoic acid.
Substitution: Formation of 2-amino-3-(4-hydroxy-2-methoxyphenyl)propanoic acid or 2-amino-3-(4-amino-2-methoxyphenyl)propanoic acid.
Scientific Research Applications
(2S)-2-amino-3-(4-bromo-2-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(4-bromo-2-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to the active site of the target molecule, influencing the compound’s biological activity. The amino group can form hydrogen bonds, further stabilizing the interaction with the target.
Comparison with Similar Compounds
- (2S)-2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid
- (2S)-2-amino-3-(4-fluoro-2-methoxyphenyl)propanoic acid
- (2S)-2-amino-3-(4-iodo-2-methoxyphenyl)propanoic acid
Comparison:
- Uniqueness: The presence of the bromine atom in (2S)-2-amino-3-(4-bromo-2-methoxyphenyl)propanoic acid imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and biological activity.
- Reactivity: The bromine atom can participate in various substitution reactions, making the compound versatile for synthetic modifications.
- Biological Activity: The specific interactions of the bromine-substituted compound with biological targets can differ from those of its analogs, leading to distinct pharmacological profiles.
Properties
Molecular Formula |
C10H12BrNO3 |
|---|---|
Molecular Weight |
274.11 g/mol |
IUPAC Name |
2-amino-3-(4-bromo-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12BrNO3/c1-15-9-5-7(11)3-2-6(9)4-8(12)10(13)14/h2-3,5,8H,4,12H2,1H3,(H,13,14) |
InChI Key |
BLJVVUKYYPIIJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-bromo-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B12107811.png)


![(3-[(4-Phenylpiperazin-1-YL)sulfonyl]propyl)amine](/img/structure/B12107829.png)
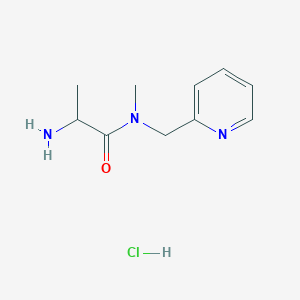

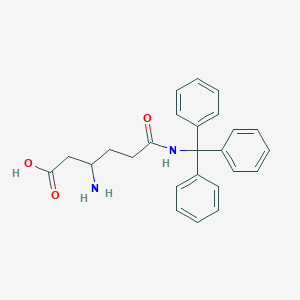
![[1,1'-Biphenyl]-4-carboxylic acid,hexahydro-2-oxo-4-(3-oxodecyl)-2H-cyclopenta[b]furan-5-ylester,[3aR-(3aalpha,4alpha,5beta,6aalpha)]](/img/structure/B12107864.png)

